molecular formula C12H26N2O10 B1238837 TRIS maleate salt CAS No. 72200-76-1

TRIS maleate salt

Cat. No. B1238837
CAS RN: 72200-76-1
M. Wt: 358.34 g/mol
InChI Key: POSZUTFLHGNLHX-KSBRXOFISA-N
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Description

TRIS maleate salt, also known as Tris(hydroxymethyl)aminomethane maleate salt or Tromethamine maleate salt, is an organic compound . It has a linear formula of NH2C(CH2OH)3 · C4H4O4 . The molecular weight of TRIS maleate salt is 237.21 .


Synthesis Analysis

The synthesis of TRIS maleate salt involves the reaction of tris and maleic acid in a molar ratio of 2:1 . More detailed synthesis procedures and analysis can be found in specific scientific literature .


Molecular Structure Analysis

The molecular structure of TRIS maleate salt can be represented by the formula NH2C(CH2OH)3 · C4H4O4 . For a more detailed molecular structure analysis, you may refer to specific scientific resources .


Physical And Chemical Properties Analysis

TRIS maleate salt is a crystalline powder that is soluble in water . Its solubility in water is 500 mg/mL, and the solution appears clear and colorless .

Scientific Research Applications

Biotechnology: Protein Purification

TRIS maleate salt is extensively used in biotechnology for protein purification. It acts as a reducing agent, facilitating the reduction of disulfide bonds in proteins, which is crucial for the refolding and purification of recombinant proteins . This application is particularly significant in the production of biopharmaceuticals and therapeutic proteins, where proper folding is essential for biological activity.

Pharmaceutical Formulation

In pharmaceuticals, TRIS maleate salt serves as a stabilizing agent for sensitive compounds, enhancing their shelf life and efficacy . Its buffering properties help maintain optimal pH levels in drug formulations, ensuring stability and bioavailability. This makes it an invaluable component in the development of various drug delivery systems.

Analytical Chemistry

Analytical chemists employ TRIS maleate salt in redox reactions and molecular analysis due to its reducing properties . It’s indispensable in studies involving oxidative stress, metal chelation, and enzymatic assays. The buffering capacity of TRIS maleate also allows for precise pH control, which is critical for accurate measurements and analyses.

Immunocytochemistry

In immunocytochemical analysis, TRIS maleate salt is used for the rehydration of sputum cytospin samples . This step is vital for preparing samples for subsequent staining and visualization of cellular components, which are essential for diagnosing diseases and researching cellular functions.

Neurobiology

TRIS maleate salt finds application in neurobiology, where it’s used in the incubation of spinal cord sections prior to nucleoside diphosphatase assay . This assay is important for studying enzyme activity in the nervous system, which can provide insights into neurological diseases and nerve regeneration.

Stem Cell Research

In stem cell research, TRIS maleate salt is a component of alkaline phosphate (AP) staining for embryonic stem cells . AP staining is a technique used to identify pluripotent stem cells, which are cells capable of giving rise to various cell types, making it a key tool in developmental biology and regenerative medicine.

Safety And Hazards

TRIS maleate salt should be handled with care. Avoid contact with skin, eyes, or clothing. Do not ingest. If swallowed, seek immediate medical assistance . It’s also recommended to wear personal protective equipment/face protection .

properties

IUPAC Name

2-amino-2-(hydroxymethyl)propane-1,3-diol;(Z)-but-2-enedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11NO3.C4H4O4/c5-4(1-6,2-7)3-8;5-3(6)1-2-4(7)8/h6-8H,1-3,5H2;1-2H,(H,5,6)(H,7,8)/b;2-1-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTMWOUBCEZXSHN-BTJKTKAUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(CO)(CO)N)O.C(=CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(C(CO)(CO)N)O.C(=C\C(=O)O)\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

White crystalline solid; [Sigma-Aldrich MSDS]
Record name (2-Hydroxy-1,1-bis(hydroxymethyl)ethyl)ammonium hydrogen maleate
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Product Name

TRIS maleate salt

CAS RN

72200-76-1
Record name 1,3-Propanediol, 2-amino-2-(hydroxymethyl)-, (2Z)-2-butenedioate (1:1)
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [2-hydroxy-1,1-bis(hydroxymethyl)ethyl]ammonium hydrogen maleate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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